molecular formula C21H23N3O2S B3304513 N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide CAS No. 921822-40-4

N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide

Cat. No.: B3304513
CAS No.: 921822-40-4
M. Wt: 381.5 g/mol
InChI Key: XTGMGZIZNDZTHM-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a substituted imidazole core. The imidazole ring is functionalized at position 5 with a hydroxymethyl (-CH2OH) group and at position 2 with a sulfanyl (-S-) linker to a 4-methylbenzyl moiety. The acetamide side chain is further substituted with a benzyl group. The hydroxymethyl group may enhance solubility, while the sulfanyl and aromatic substituents could influence binding interactions or metabolic stability .

Properties

IUPAC Name

N-benzyl-2-[5-(hydroxymethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-16-7-9-18(10-8-16)15-27-21-23-12-19(14-25)24(21)13-20(26)22-11-17-5-3-2-4-6-17/h2-10,12,25H,11,13-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGMGZIZNDZTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzyl and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while nucleophilic substitution could introduce various functional groups at the benzyl or sulfanyl positions .

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide exhibits significant antimicrobial activity. The imidazole ring's ability to coordinate with metal ions may inhibit metalloenzymes critical for microbial survival. This mechanism is akin to other known antifungals like ketoconazole.

Antifungal Activity

The compound has shown efficacy against various fungal strains, suggesting potential applications in treating fungal infections. The structural similarity to established antifungal agents supports further investigation into its therapeutic potential.

Anticancer Activity

Research suggests that this compound may possess anticancer properties due to its ability to inhibit cancer cell proliferation. The presence of hydroxymethyl and sulfanyl groups could enhance binding affinity to specific receptors involved in cancer pathways. In vitro studies have indicated that compounds with similar structures can inhibit topoisomerase II, an enzyme vital for DNA replication in cancer cells.

Summary of Biological Activities

Activity TypeObserved EffectsMechanism
AntimicrobialInhibition of microbial growthMetal ion coordination
AntifungalEffective against fungal strainsSimilarity to known antifungals
AnticancerInhibition of cancer cell proliferationTopoisomerase II inhibition

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry: Investigated as a potential drug candidate due to its diverse biological activities.
  • Biological Studies: Used to explore mechanisms of action related to antimicrobial and anticancer effects.
  • Material Science: Potentially utilized in developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The benzyl and sulfanyl groups may enhance its binding affinity to certain receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several acetamide and imidazole derivatives reported in the literature. Below is a comparative analysis based on structural features, synthesis, and biological activity:

Structural Analogues with Imidazole Cores

N-Cyclopropyl-2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide () Core: Imidazole with sulfonyl and phenyl substituents. The cyclopropyl acetamide substituent is smaller than the benzyl group, which may alter pharmacokinetics .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

  • Core : Acetamide with a nitro-substituted aromatic ring.
  • Key Differences : Lacks the imidazole scaffold but shares sulfonamide functionality. The nitro group confers strong electron-withdrawing properties, contrasting with the hydroxymethyl’s electron-donating nature in the target compound .

Analogues with Sulfanyl Linkers

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide ()

  • Core : Thiadiazole instead of imidazole.
  • Key Differences : The thiadiazole ring introduces additional sulfur atoms, which may enhance metabolic stability but reduce hydrogen-bonding capacity compared to imidazole. The dual sulfanyl groups could increase lipophilicity .

N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide ()

  • Core : Triazole with sulfanyl substituents.
  • Key Differences : The triazole ring offers distinct hydrogen-bonding and aromatic stacking properties. The dual sulfanyl groups and phenyl substituents suggest higher steric bulk compared to the target molecule’s hydroxymethyl-imidazole system .

Functionalized Acetamides in Anticancer Research

N-(4-(1-Ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide ()

  • Core : Benzimidazole with sulfonyl and ethyl groups.
  • Key Differences : The benzimidazole core fused with a benzene ring enhances planar rigidity, which may improve DNA intercalation. The methylsulfonyl group contrasts with the hydroxymethyl’s polarity, possibly altering target selectivity in anticancer applications .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s hydroxymethyl group may complicate synthesis compared to sulfonyl or nitro derivatives, requiring protective strategies for the -CH2OH moiety .
  • Biological Potential: While highlights anticancer activity in benzimidazole analogues, the target’s hydroxymethyl group could shift activity toward targets requiring polar interactions, such as kinases or oxidoreductases .
  • Metabolic Stability : Sulfanyl groups (as in the target) are less prone to oxidative metabolism than sulfonyl groups, suggesting improved in vivo stability .

Biological Activity

N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is a complex organic compound belonging to the class of imidazole derivatives. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4OSC_{18}H_{22}N_{4}OS with a molecular weight of approximately 342.46 g/mol. The compound features a five-membered imidazole ring, a hydroxymethyl group, a benzyl group, and a sulfanyl moiety, which contribute to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Imidazole Ring : This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
  • Introduction of the Benzyl Group : A nucleophilic substitution reaction where a benzyl halide reacts with the imidazole derivative.
  • Attachment of the Hydroxymethyl Group : Typically introduced using formaldehyde and a suitable catalyst.

Antimicrobial and Antifungal Properties

Preliminary studies have suggested that this compound may exhibit antimicrobial and antifungal properties. The mechanism of action is believed to involve interaction with specific molecular targets, potentially inhibiting metalloenzymes and disrupting microbial cell membranes.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. The imidazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against cancer cell lines, such as MDA-MB-231 breast cancer cells .

CompoundCell LineIC50 (µM)Mechanism
4eMDA-MB-23110.93Induces apoptosis via topoisomerase II inhibition
4gMDA-MB-23115.00Disrupts cell membrane integrity
4hMDA-MB-23120.00Inhibits metabolic pathways

The biological activity is hypothesized to arise from the compound's ability to bind to metal ions or enzymes through the imidazole ring, altering their function. The presence of hydroxymethyl and sulfanyl groups may enhance binding affinity to various receptors, modulating critical biological pathways .

Case Studies

Several studies have focused on the biological activity of compounds similar to this compound:

  • Study on Apoptosis Induction : Research demonstrated that compounds with similar structures significantly increased annexin V-FITC-positive apoptotic cells in MDA-MB-231 cell lines, indicating their potential as anticancer agents .
  • Antibacterial Activity Assessment : Analogs were evaluated for their antibacterial effects against various bacteria strains, showing promising results in inhibiting bacterial growth by targeting carbonic anhydrases present in bacteria .

Q & A

Q. What are the standard synthetic routes for N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide?

Methodological Answer: The synthesis typically involves:

  • Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under acidic or basic conditions .
  • Thioether linkage introduction : Substitution reactions using benzyl thiol derivatives (e.g., [(4-methylphenyl)methyl]sulfanyl groups) with controlled pH and temperature .
  • Amide coupling : Reaction of activated acetamide intermediates (e.g., using EDC/HOBt) with benzylamine derivatives .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the molecular structure of this compound characterized in academic research?

Methodological Answer:

  • Spectroscopic techniques :
    • NMR (¹H, ¹³C, and 2D-COSY) to confirm connectivity of imidazole, hydroxymethyl, and benzyl groups .
    • IR spectroscopy to identify functional groups (e.g., S–C stretching at ~650 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography : SHELX software suite for solving crystal structures and refining hydrogen-bonding networks .

Q. What preliminary biological activities are associated with this compound?

Methodological Answer: Initial studies focus on:

  • Antimicrobial assays : Broth microdilution (MIC) against S. aureus and E. coli .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
  • Target identification : Competitive binding assays with fluorescence polarization to detect interactions with enzymes like cyclooxygenase-2 (COX-2) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer: Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for thioether formation .
  • Catalyst screening : Zeolite (Y-H) or pyridine in reflux conditions to accelerate imidazole ring cyclization .
  • Flow chemistry : Continuous flow reactors for improved heat/mass transfer during amide coupling .
  • In-line analytics : HPLC monitoring to detect intermediates and adjust reaction parameters dynamically .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Standardized protocols : Use CLSI guidelines for antimicrobial assays and NCI-60 panel for cytotoxicity .
  • In silico validation : Molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or HDACs .
  • Dose-response refinement : Hill slope analysis to distinguish specific vs. nonspecific effects in cell-based assays .

Q. What strategies validate the compound’s mechanism of action in enzymatic inhibition?

Methodological Answer:

  • Enzymatic kinetics : Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to confirm target engagement .
  • Mutagenesis studies : Site-directed mutagenesis of suspected binding residues (e.g., catalytic cysteine in proteases) .
  • Molecular dynamics simulations : GROMACS to model ligand-protein interactions over 100-ns trajectories .

Q. How is stability assessed under varying physiological conditions?

Methodological Answer:

  • pH stability : Incubate compound in buffers (pH 2–9) at 37°C for 24h, followed by HPLC analysis of degradation products .
  • Thermal stability : TGA/DSC to determine decomposition temperatures and identify polymorphic transitions .
  • Oxidative stress testing : Exposure to H₂O₂ or Fe²⁺/ascorbate systems to evaluate sulfanyl group susceptibility .

Q. What advanced techniques resolve structural ambiguities in derivatives?

Methodological Answer:

  • NOESY NMR : Assign stereochemistry of hydroxymethyl and benzyl groups .
  • Cryo-EM : For insoluble aggregates, though limited to >200 kDa complexes .
  • Solid-state NMR : Characterize crystalline vs. amorphous forms in polymorph studies .

Q. How are structure-activity relationships (SAR) systematically explored?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace 4-methylphenyl with halophenyl) and test bioactivity .
  • 3D-QSAR modeling : CoMFA/CoMSIA to correlate electronic/steric features with IC₅₀ values .
  • Free-Wilson analysis : Deconstruct contributions of functional groups to activity .

Q. What methodologies confirm the absence of off-target effects in cellular models?

Methodological Answer:

  • CRISPR-Cas9 screens : Knockout putative targets to assess phenotype rescue .
  • Proteome profiling : SILAC-based mass spectrometry to identify differentially expressed proteins post-treatment .
  • Kinase profiling panels : Eurofins KinaseProfiler to test inhibition across 400+ kinases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide
Reactant of Route 2
N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide

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